Ophiopogonone A

Vue d'ensemble

Description

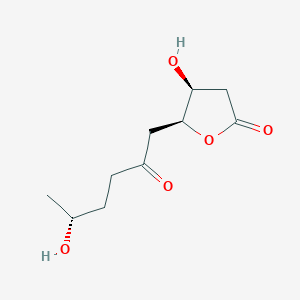

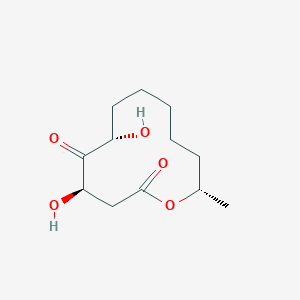

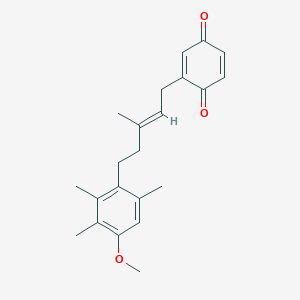

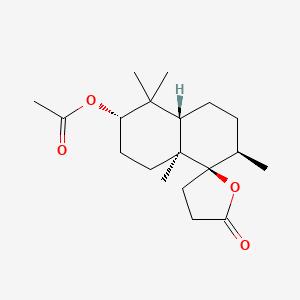

Ophiopogonone A is a homoflavonoid.

Applications De Recherche Scientifique

Immune-Enhancing Activity

Research has demonstrated that ophiopogon polysaccharide liposome, derived from Ophiopogon japonicus, significantly enhances both specific and non-specific immune responses. It promotes the phagocytosis of macrophages and induces the secretion of interleukins like IL-2 and IL-6. This effect extends to enhancing antibody titers and improving protective rates in vivo, suggesting substantial immune-boosting capabilities (Fan et al., 2015).

Anticancer Properties

Ophiopogonin D, another compound from Ophiopogon japonicus, has been shown to modulate multiple oncogenic signaling pathways. This modulation leads to the suppression of proliferation and enhancement of chemosensitization in human lung cancer cells. It works by impacting key signaling pathways like NF-κB, PI3K/AKT, and AP-1, which are critical in tumorigenesis and cancer progression (Lee et al., 2018).

Anti-inflammatory Effects

Ophiopogon japonicus contains compounds like homoisoflavonoids, which have shown potent anti-inflammatory effects. These compounds significantly inhibit NO production in certain cell lines, demonstrating their potential as anti-inflammatory agents (Li et al., 2012).

Cardiovascular Protection

Studies have indicated that Ophiopogon japonicus exhibits cardiovascular protective effects. Ophiopogonin D, for instance, has been found to alleviate cardiac hypertrophy by modulating inflammatory responses and upregulating cytochrome P450 2J3 (CYP2J3), a key player in cardiovascular protection (Wang et al., 2018).

Antioxidative Properties

Research suggests that ophiopogon polysaccharide liposome can significantly enhance antioxidative activities in vivo. This involves the improvement of key antioxidant enzyme levels, indicating its potential as a functional food with both medicinal and nutritional benefits (Fan et al., 2016).

Macrophage Activation

Ophiopogon polysaccharide liposome has been shown to significantly activate macrophages. This includes enhanced phagocytic activity, secretion of nitric oxide and cytokines, and improved expression of costimulatory molecules. These findings highlight its potential as an effective immunomodulator (Sun et al., 2016).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-7,19-20H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSWXUKFBVXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1245218.png)